Ethyl 3-oxohept-6-ynoate chemical properties and structure
Ethyl 3-oxohept-6-ynoate chemical properties and structure
An In-depth Technical Guide to Ethyl 3-oxohept-6-ynoate: Structure, Synthesis, and Application for Drug Development Professionals
Foreword: The Strategic Value of Trifunctional Scaffolds
In the landscape of modern medicinal chemistry, the efficiency of a synthetic route is paramount. Molecules that offer multiple, distinct points for chemical modification are invaluable assets, serving as versatile platforms for the rapid generation of diverse compound libraries. Ethyl 3-oxohept-6-ynoate is a prime exemplar of such a scaffold. Possessing a terminal alkyne, a β-keto ester system, and an ethyl ester, this molecule is a trifunctional building block poised for complex molecular architecture. This guide provides a comprehensive technical overview of its chemical properties, a robust protocol for its synthesis, an exploration of its reactivity, and critical insights into its strategic application in drug discovery programs.
Chapter 1: Molecular Profile and Structural Characteristics
A thorough understanding of a molecule's structure and physicochemical properties is the foundation upon which its synthetic applications are built. Ethyl 3-oxohept-6-ynoate presents a unique combination of functionalities that dictate its reactivity and handling.
Structural Analysis
Ethyl 3-oxohept-6-ynoate (C₉H₁₂O₃) is characterized by a seven-carbon chain with three key functional groups that can be addressed with high chemoselectivity.[1]
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Terminal Alkyne: A site for carbon-carbon bond formation (e.g., Sonogashira coupling), cycloadditions (e.g., Click Chemistry), and hydration reactions.[2]
-
β-Keto Ester: This moiety features an acidic α-hydrogen, enabling the formation of a nucleophilic enolate for alkylation and acylation. It is also a classic precursor for heterocyclic synthesis.[3] The system exists in a dynamic equilibrium between the keto and enol forms, a phenomenon known as tautomerism.[4]
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Ethyl Ester: Susceptible to hydrolysis or transesterification, allowing for modification of the carboxyl group.
Physicochemical and Safety Data
Proper handling and storage are critical for maintaining the integrity of the reagent. The following table summarizes its key properties and hazard information.
| Property | Value | Reference |
| CAS Number | 35116-07-5 | [1][5] |
| Molecular Formula | C₉H₁₂O₃ | [1][5] |
| Molecular Weight | 168.19 g/mol | [1] |
| IUPAC Name | ethyl 3-oxohept-6-ynoate | [1] |
| Physical Form | Powder | |
| Typical Purity | >95% | [5] |
| Storage | Store at room temperature or 2-8°C, sealed in dry conditions. | |
| GHS Pictogram | GHS07 (Exclamation mark) | [5] |
| Signal Word | Warning | [1] |
| Hazard Statements | H302, H315, H319, H335 | [1][5] |
| Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. |
Predicted Spectroscopic Profile
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ ≈ 4.2 ppm (q, 2H), δ ≈ 1.3 ppm (t, 3H) | Ethyl ester group (ethoxy: -O-CH₂ -CH₃ ) |
| δ ≈ 3.5 ppm (s, 2H) | Active methylene protons (-CO-CH₂ -CO-) | |
| δ ≈ 2.8 ppm (t, 2H), δ ≈ 2.5 ppm (td, 2H) | Methylene groups adjacent to alkyne and ketone | |
| δ ≈ 2.0 ppm (t, 1H) | Terminal alkyne proton (≡C-H ) | |
| ¹³C NMR | δ ≈ 202 ppm, δ ≈ 167 ppm | Carbonyl carbons (keto and ester, respectively) |
| δ ≈ 83 ppm, δ ≈ 69 ppm | Alkyne carbons (C ≡C H) | |
| δ ≈ 61 ppm, δ ≈ 14 ppm | Ethyl ester carbons (-O-CH₂ -CH₃ ) | |
| δ ≈ 49 ppm, δ ≈ 45 ppm, δ ≈ 19 ppm | Methylene carbons in the backbone | |
| IR (Infrared) | ~3300 cm⁻¹ (sharp, strong) | C-H stretch of terminal alkyne |
| ~2120 cm⁻¹ (weak) | C≡C stretch | |
| ~1745 cm⁻¹ (strong) | C=O stretch of ester | |
| ~1720 cm⁻¹ (strong) | C=O stretch of ketone |
Chapter 2: Synthesis and Purification
The most direct and industrially relevant method for constructing the β-keto ester core is the Claisen Condensation .[9][10] This reaction forms a carbon-carbon bond by reacting an ester enolate with another ester molecule.
Retrosynthetic Strategy
The logical disconnection for Ethyl 3-oxohept-6-ynoate is across the C2-C3 bond, pointing to a mixed (or crossed) Claisen condensation between an ethyl acetate enolate equivalent and an ester containing the 5-ynoyl fragment.
Exemplar Experimental Protocol: Mixed Claisen Condensation
This protocol is adapted from established procedures for mixed Claisen condensations and tailored for the synthesis of the target molecule.[4][11]
Causality Note: The choice of base is critical. Sodium ethoxide is used because it is a strong, non-nucleophilic base that will not compete in unwanted side reactions. Using a full stoichiometric equivalent is necessary because the product, a β-keto ester, has an acidic α-hydrogen that is deprotonated by the base, driving the reaction equilibrium to completion.[9] All reagents and glassware must be scrupulously dry, as water will quench the base and the enolate intermediate.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Ethyl 4-pentynoate
-
Ethyl acetate
-
Anhydrous diethyl ether or THF
-
Aqueous HCl (e.g., 3M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing addition funnel. Purge the entire apparatus with an inert gas (Nitrogen or Argon).
-
Base Suspension: To the flask, add sodium ethoxide (1.0 eq) and suspend it in anhydrous diethyl ether.
-
Ester Addition: In the addition funnel, prepare a mixture of ethyl 4-pentynoate (1.0 eq) and ethyl acetate (1.2 eq). Add this mixture dropwise to the stirred suspension of sodium ethoxide over 30-60 minutes. Control the addition rate to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Quenching and Workup: Cool the reaction mixture in an ice bath. Slowly and carefully add 3M HCl with vigorous stirring until the aqueous layer is acidic (pH ~2-3). This protonates the enolate product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product will likely contain unreacted starting materials and side products. Purification is typically achieved by one of the following methods:
-
Vacuum Distillation: Effective for thermally stable, liquid products.
-
Silica Gel Column Chromatography: A versatile method using a solvent system such as a gradient of ethyl acetate in hexanes to separate the product based on polarity.
Chapter 3: Chemical Reactivity and Synthetic Utility
The power of Ethyl 3-oxohept-6-ynoate lies in the ability to selectively target its three functional groups to build molecular complexity.
Reactions at the Terminal Alkyne
The terminal alkyne is a gateway to a vast array of transformations crucial for drug development.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This cornerstone of "Click Chemistry" allows for the efficient and specific ligation of the alkyne to an azide-containing molecule, forming a stable triazole linker. This is widely used to conjugate molecular fragments, attach payloads, or link to biomolecules.[5]
-
Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. This is a powerful method for installing aromatic or olefinic groups, which are common motifs in pharmaceutical agents.
-
Hydration: The addition of water across the triple bond, typically catalyzed by mercury(II) salts, follows Markovnikov's rule to yield a methyl ketone.[12][13] Alternatively, hydroboration-oxidation provides the anti-Markovnikov aldehyde product.[12] These transformations convert the alkyne into a different carbonyl-containing functional group.
Reactions of the β-Keto Ester
The active methylene protons are readily removed by a base to form a stabilized enolate, a potent carbon nucleophile.
-
Alkylation/Acylation: The enolate can be reacted with alkyl halides or acyl chlorides to form new carbon-carbon bonds at the α-position, enabling chain extension and functionalization.
-
Heterocycle Synthesis: β-dicarbonyl compounds are classic precursors for five- and six-membered heterocycles. For example, condensation with hydrazine derivatives (Knorr pyrazole synthesis) or hydroxylamine yields pyrazoles and isoxazoles, respectively. These scaffolds are privileged structures in medicinal chemistry, found in numerous approved drugs.[3]
Chapter 4: Strategic Application in Drug Discovery
Beyond its synthetic versatility, the use of Ethyl 3-oxohept-6-ynoate in a drug discovery program requires strategic foresight, particularly concerning its metabolic fate and potential to introduce impurities.
Role as a Versatile Scaffold
The orthogonal reactivity of the functional groups makes this molecule an ideal starting point for building screening libraries using a divergent synthesis approach. A common core can be elaborated at the alkyne position via Sonogashira coupling with a library of aryl halides, and subsequently, the keto-ester can be used to generate a library of different heterocycles. This allows for the rapid exploration of chemical space around a central scaffold.
Field-Proven Insights for Development Professionals
-
Early DMPK Integration: As a drug candidate progresses, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties become critical.[14] The functional groups in this molecule have known metabolic liabilities. The ethyl ester is a substrate for plasma and tissue esterases, which would rapidly hydrolyze it to the corresponding carboxylic acid in vivo. This can be a deliberate strategy for creating a prodrug or an unintended metabolic pathway that must be accounted for. Terminal alkynes can also undergo metabolism, sometimes leading to reactive intermediates. Integrating in vitro metabolic stability assays early can guide structural modifications to mitigate these risks.[14]
-
Proactive Genotoxic Impurity (GTI) Assessment: During synthesis and subsequent reactions, the potential for forming genotoxic impurities must be evaluated.[15] For example, alkylating agents used to modify the enolate are often themselves genotoxic. A thorough risk assessment must be conducted to ensure that any potentially mutagenic impurities are controlled to within regulatory limits (as defined by ICH M7 guidelines).
-
Green Chemistry and Sustainability: In modern process development, sustainability is a key consideration.[16] When scaling up reactions involving this scaffold, project teams should prioritize replacing hazardous solvents (like diethyl ether or chlorinated solvents) with greener alternatives (e.g., 2-MeTHF, CPME). Furthermore, optimizing catalyst loading in cross-coupling reactions reduces waste and cost.[16]
Chapter 5: Safety and Handling
Adherence to safety protocols is non-negotiable. Ethyl 3-oxohept-6-ynoate is an irritant and harmful if swallowed.[1][5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[17] Avoid contact with skin and eyes.
-
Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper chemical waste disposal.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.[18]
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